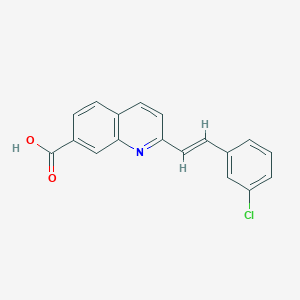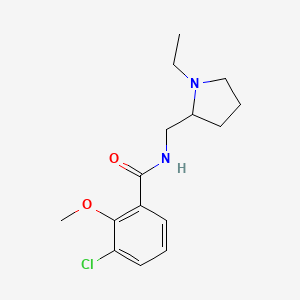
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is a chemical compound that features a benzamide core substituted with a chloro group, an ethylpyrrolidinylmethyl group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The ethylpyrrolidinylmethyl group is then added through a series of reactions involving amination and alkylation.
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2-methoxybenzamide.
Introduction of Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Addition of Ethylpyrrolidinylmethyl Group: The ethylpyrrolidinylmethyl group can be added through a nucleophilic substitution reaction involving the corresponding amine and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Hydroxy-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide.
Reduction: N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used to study the effects of chloro and methoxy substituents on biological activity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and selectivity of the compound, while the ethylpyrrolidinylmethyl group can enhance its solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-Chloro-N-((1-methylpyrrolidin-2-yl)methyl)-2-methoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is unique due to the combination of its substituents, which can provide a distinct profile of biological activity and chemical reactivity. The presence of the ethylpyrrolidinylmethyl group can enhance its pharmacokinetic properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
91100-11-7 |
|---|---|
分子式 |
C15H21ClN2O2 |
分子量 |
296.79 g/mol |
IUPAC 名称 |
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-18-9-5-6-11(18)10-17-15(19)12-7-4-8-13(16)14(12)20-2/h4,7-8,11H,3,5-6,9-10H2,1-2H3,(H,17,19) |
InChI 键 |
DWXFDDWTHGJOKU-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


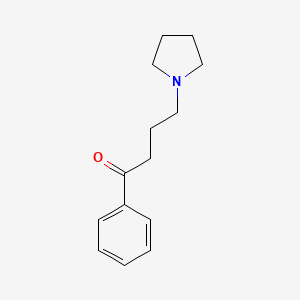
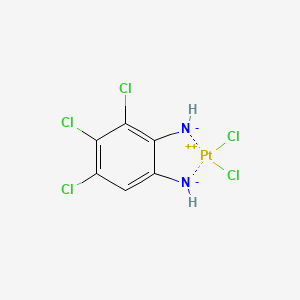

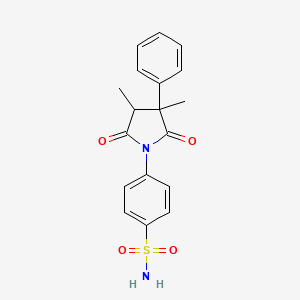

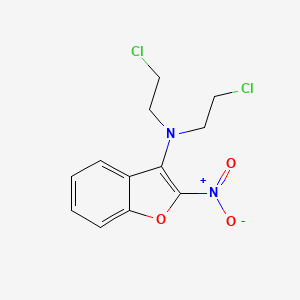
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)

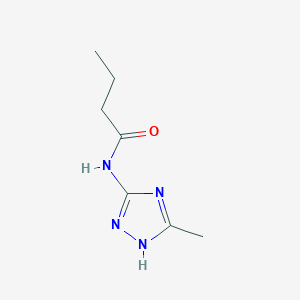

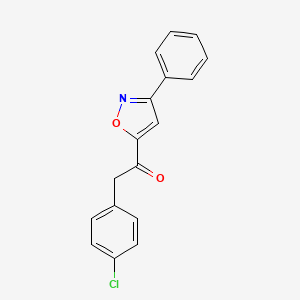

![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
